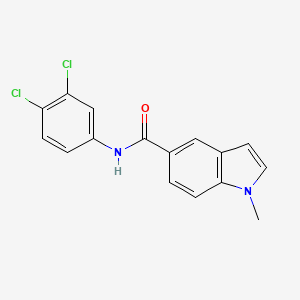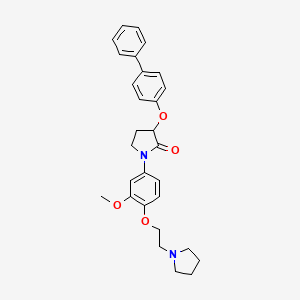![molecular formula C22H26ClN5O2 B10834052 4-[(5-Chloropyridin-2-yl)methoxy]-1-[6-[2-(diethylamino)ethylamino]pyridin-3-yl]pyridin-2-one](/img/structure/B10834052.png)
4-[(5-Chloropyridin-2-yl)methoxy]-1-[6-[2-(diethylamino)ethylamino]pyridin-3-yl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Compound 21 involves several synthetic routes and reaction conditions. One method includes the preparation of a sulfoximine-structure-substituted cyclohexylamine stereoisomer, which is then reacted with substituted pyrrolopyrimidine to obtain a substituted heterocyclic compound . This compound can be directly used as an active compound or further modified for specific applications. Industrial production methods for Compound 21 are still under development, with ongoing research to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Compound 21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Compound 21, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Compound 21 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methods. In biology, it is used to investigate the role of angiotensin type 2 receptors in various physiological processes. In medicine, Compound 21 has shown potential as a therapeutic agent for conditions such as vascular inflammation, neuroprotection, and recovery from traumatic brain injury . In industry, it is being explored for its potential use in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Compound 21 involves its interaction with angiotensin type 2 receptors. By binding to these receptors, Compound 21 can induce the production of interleukin-10 and inhibit inflammation. This anti-inflammatory effect is mediated by the activation of endothelial nitric oxide synthase and the attenuation of pro-apoptotic pathways . The molecular targets and pathways involved in the action of Compound 21 include the inhibition of tumor necrosis factor-α and interleukin-1β, as well as the reduction of high mobility group box 1 and aquaporin-4 levels .
Comparison with Similar Compounds
Compound 21 is unique compared to other similar compounds due to its specific interaction with angiotensin type 2 receptors and its ability to produce anti-inflammatory effects. Similar compounds include other angiotensin receptor agonists and antagonists, such as AZD1979 and BMS-830216 . Compound 21 stands out due to its first-in-class status and its potential therapeutic applications in various medical conditions.
Properties
Molecular Formula |
C22H26ClN5O2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[2-(diethylamino)ethylamino]pyridin-3-yl]pyridin-2-one |
InChI |
InChI=1S/C22H26ClN5O2/c1-3-27(4-2)12-10-24-21-8-7-19(15-26-21)28-11-9-20(13-22(28)29)30-16-18-6-5-17(23)14-25-18/h5-9,11,13-15H,3-4,10,12,16H2,1-2H3,(H,24,26) |
InChI Key |
QZSXDTLVUJGVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=C(C=C1)N2C=CC(=CC2=O)OCC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B10833971.png)
![3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10833976.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)

![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)

![2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834006.png)
![2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B10834014.png)
![1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one](/img/structure/B10834015.png)
![4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one](/img/structure/B10834017.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one](/img/structure/B10834026.png)
![6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B10834028.png)
![1-(9-Methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)-4-(2-phenylethyl)piperazin-2-one](/img/structure/B10834031.png)
![4-[(4-Fluorophenyl)methoxy]-1-[4-(2-hydroxy-2-methylpropoxy)-3-methylphenyl]pyridin-2-one](/img/structure/B10834039.png)
